An In-depth Technical Guide to the Molecular Structure of 5-Bromobenzothiazole-2-sulfonic acid
An In-depth Technical Guide to the Molecular Structure of 5-Bromobenzothiazole-2-sulfonic acid
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 5-Bromobenzothiazole-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, predicted spectroscopic behaviors, and advanced analytical methodologies for structural elucidation. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for understanding and characterizing this complex heterocyclic compound.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[2] The introduction of a bromine atom at the 5-position and a sulfonic acid group at the 2-position of the benzothiazole core, as in 5-Bromobenzothiazole-2-sulfonic acid, is anticipated to modulate its electronic properties, solubility, and potential biological interactions. The bromine atom can enhance reactivity for further synthetic modifications, while the sulfonic acid group introduces polarity and the potential for salt formation, which can be crucial for pharmaceutical applications.[1][3]
Predicted Molecular Structure and Key Physicochemical Properties
The molecular structure of 5-Bromobenzothiazole-2-sulfonic acid is defined by the rigid benzothiazole ring system with key substituents that dictate its chemical behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H4BrNO3S2 | [4] |
| Molecular Weight | 294.15 g/mol | [4] |
| CAS Number | 1215205-70-1 | [4][5] |
| Predicted pKa | -3.72 ± 0.40 | [6] |
| Predicted Density | 2.025 ± 0.06 g/cm³ | [6] |
The predicted low pKa value is characteristic of a strong sulfonic acid, indicating that this compound will exist predominantly in its anionic sulfonate form at physiological pH.
Visualizing the Core Structure
A fundamental step in understanding any molecule is visualizing its two-dimensional structure. The following diagram illustrates the atomic connectivity and key functional groups of 5-Bromobenzothiazole-2-sulfonic acid.
Caption: 2D structure of 5-Bromobenzothiazole-2-sulfonic acid.
Methodologies for Structural Elucidation
A multi-technique approach is essential for the unambiguous determination of the molecular structure of 5-Bromobenzothiazole-2-sulfonic acid. This section outlines the key analytical methods and the rationale behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Based on the structure, we can predict the proton NMR spectrum. The aromatic region is expected to be complex due to the fused ring system and the influence of the electron-withdrawing sulfonic acid group and the bromine atom.
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Aromatic Protons: The three protons on the benzene ring will likely appear as distinct signals. The proton at position 4 will be a doublet, coupled to the proton at position 6 (meta-coupling) and potentially showing a smaller coupling to the proton at position 7. The proton at position 6 will be a doublet of doublets, coupled to the protons at positions 4 and 7. The proton at position 7 will be a doublet, coupled to the proton at position 6. The chemical shifts will be influenced by the bromine and the thiazole ring.
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Sulfonic Acid Proton: The acidic proton of the sulfonic acid group is typically broad and may exchange with residual water in the solvent, often appearing as a broad singlet at a downfield chemical shift (δ > 10 ppm) or not being observed at all.
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
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Aromatic Carbons: Seven distinct signals are expected for the seven carbons of the benzothiazole ring system. The carbon bearing the bromine (C5) and the carbon attached to the sulfonic acid group (C2) will have their chemical shifts significantly influenced by these substituents.
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Quaternary Carbons: The carbons at the ring fusion (C3a and C7a) and the carbon attached to the sulfonic acid group (C2) are quaternary and will appear as weaker signals in a proton-decoupled spectrum.
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromobenzothiazole-2-sulfonic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the polarity of the sulfonic acid group.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons.
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Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.
Due to the polar and non-volatile nature of sulfonic acids, soft ionization techniques are required.[7]
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Electrospray Ionization (ESI): This is the most suitable method. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected base peak.[8][9] In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed.
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₇H₄BrNO₃S₂, the expected exact mass of the [M-H]⁻ ion would be approximately 292.8955 Da.
Fragmentation of the parent ion can provide valuable structural information. For the [M-H]⁻ ion, characteristic losses of SO₃ (80 Da) or HSO₃⁻ (81 Da) are anticipated.
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the compound in a suitable solvent mixture such as methanol/water or acetonitrile/water.
-
Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes.
-
Perform MS/MS on the most abundant parent ion to obtain a fragmentation spectrum.
-
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[10][11]
Growing suitable single crystals of 5-Bromobenzothiazole-2-sulfonic acid can be challenging due to its high polarity. Techniques such as slow evaporation from a mixed solvent system or vapor diffusion may be employed.
A successful crystallographic analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Synthesis and Reactivity
While a detailed synthesis protocol is beyond the scope of this guide, the preparation of 5-Bromobenzothiazole-2-sulfonic acid would likely involve the sulfonation of 5-bromobenzothiazole or the bromination of benzothiazole-2-sulfonic acid. The sulfonic acid group can act as a protecting group in certain reactions.[12] The presence of the bromine atom at the 5-position opens up possibilities for further functionalization through cross-coupling reactions.
Conclusion
The molecular structure of 5-Bromobenzothiazole-2-sulfonic acid presents a fascinating subject for chemical analysis. Its characterization necessitates a synergistic application of advanced analytical techniques, with NMR providing the solution-state structure, mass spectrometry confirming the elemental composition and fragmentation patterns, and X-ray crystallography offering the definitive solid-state architecture. The insights gained from these methodologies are crucial for understanding its chemical properties and for guiding its potential applications in research and development.
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Caption: The structure of 5-Bromobenzothiazole-2-sulfonic acid with IUPAC numbering used for NMR assignments.